[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
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Overview
Description
[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is a complex organic compound with a piperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Addition of the Dimethylamino Group: The dimethylamino group is introduced via reductive amination, where a dimethylamine source reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified piperidine derivatives.
Substitution Products: Compounds with different amine or functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular mechanisms in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(3S,5R)-5-[(methylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
- [(3S,5R)-5-[(ethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
- [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol
Uniqueness
[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is unique due to its specific stereochemistry and functional groups. The presence of the dimethylamino group and the pyridin-2-ylmethyl group at specific positions on the piperidine ring confers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-17(2)8-13-7-14(12-19)10-18(9-13)11-15-5-3-4-6-16-15/h3-6,13-14,19H,7-12H2,1-2H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPAMHDKSIMYEC-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN(C1)CC2=CC=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1C[C@@H](CN(C1)CC2=CC=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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